molecular formula C14H16N2O3 B2932249 Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate CAS No. 1033436-26-8

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Cat. No.: B2932249
CAS No.: 1033436-26-8
M. Wt: 260.293
InChI Key: PBMRPELQBJLFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a benzyl carbamate group at the 1-position and both cyano (-CN) and hydroxyl (-OH) substituents at the 3-position of the piperidine ring. This unique substitution pattern distinguishes it from other benzyl-protected piperidine derivatives.

Properties

IUPAC Name

benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-10-14(18)7-4-8-16(11-14)13(17)19-9-12-5-2-1-3-6-12/h1-3,5-6,18H,4,7-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMRPELQBJLFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Comparative Insights:

Functional Group Influence: Cyano vs. Dual Substituents (Cyano + Hydroxyl): The coexistence of -CN and -OH at the 3-position may create intramolecular hydrogen bonding or steric hindrance, impacting solubility and reactivity. This is distinct from analogs with single substituents (e.g., -CH₂OH or -NH₂) .

Positional Isomerism :

  • Substitution at the 3-position (as in the target compound) versus the 4-position (e.g., CAS 99197-86-1 or 122860-33-7) alters steric accessibility and electronic effects. For instance, 4-substituted analogs may exhibit different pharmacokinetic profiles due to reduced steric crowding .

Safety and Handling: While Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is noted as non-hazardous , analogs like Benzyl 4-aminopiperidine-1-carboxylate lack toxicological data, necessitating stringent PPE and ventilation . The absence of safety data for the target compound implies similar caution.

Synthetic Considerations: Chiral analogs (e.g., CAS 876378-16-4) highlight the importance of stereochemistry in pharmacological activity. The target compound’s 3-cyano-3-hydroxy motif may require specialized catalysts or protecting-group strategies to avoid racemization .

Biological Activity

Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1O3C_{13}H_{15}N_{1}O_{3} with a molecular weight of approximately 245.27 g/mol. The compound features a piperidine ring substituted with a cyano group and a benzyl ester, contributing to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC13H15N1O3
Molecular Weight245.27 g/mol
Boiling PointNot available
Log P (octanol-water)1.49
BBB PermeabilityYes
P-gp SubstrateNo

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Recent advancements have focused on optimizing reaction conditions to enhance yield and selectivity, particularly through the use of catalytic methods.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with structural similarities have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. A notable study demonstrated that certain piperidine derivatives could restore the cytotoxic activity of established chemotherapeutic agents like Doxorubicin by inhibiting P-glycoprotein (P-gp), which is often overexpressed in resistant tumors .

Antiviral Activity

In addition to anticancer effects, there is emerging evidence that the compound may possess antiviral properties. A study highlighted that nitrogen-containing heterocycles can inhibit viral replication by targeting specific viral proteins involved in the life cycle of viruses such as Hepatitis B and C . The mechanism often involves mimicking substrate interactions within viral proteases, leading to reduced viral load in infected cells.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroprotective effects. Research has indicated that similar piperidine derivatives can exhibit antioxidant properties, which may protect neuronal cells from oxidative stress and neurodegeneration . This opens avenues for exploring its application in neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Anticancer Study : A recent investigation into piperidine derivatives demonstrated that compounds structurally related to this compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer potential .
  • Antiviral Research : Another study reported that specific analogs effectively inhibited HBV DNA replication with an IC50 of approximately 2.22 μM, showcasing their potential as antiviral agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.